Cas no 1343451-26-2 (2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one)

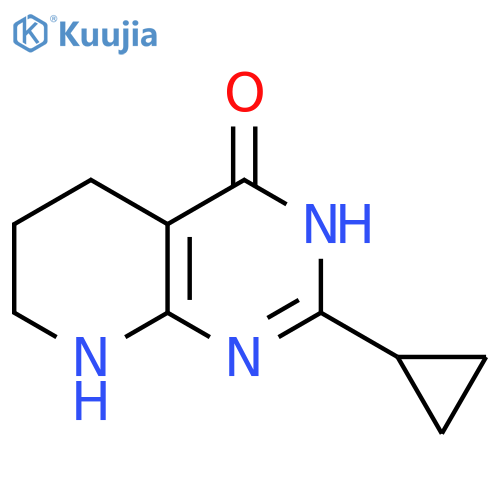

1343451-26-2 structure

商品名:2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one

CAS番号:1343451-26-2

MF:C10H13N3O

メガワット:191.229721784592

MDL:MFCD18903124

CID:5243660

PubChem ID:136210293

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- Pyrido[2,3-d]pyrimidin-4(3H)-one, 2-cyclopropyl-5,6,7,8-tetrahydro-

- 2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one

-

- MDL: MFCD18903124

- インチ: 1S/C10H13N3O/c14-10-7-2-1-5-11-9(7)12-8(13-10)6-3-4-6/h6H,1-5H2,(H2,11,12,13,14)

- InChIKey: HVHFHTMKBOZCIJ-UHFFFAOYSA-N

- ほほえんだ: C1(C2CC2)NC(=O)C2CCCNC=2N=1

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254508-1.0g |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| Enamine | EN300-254508-1g |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 1g |

$914.0 | 2023-09-14 | |

| Ambeed | A1081876-1g |

2-Cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 1g |

$655.0 | 2024-04-24 | |

| Enamine | EN300-254508-0.25g |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 0.25g |

$452.0 | 2024-06-19 | |

| Enamine | EN300-254508-0.5g |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 0.5g |

$713.0 | 2024-06-19 | |

| 1PlusChem | 1P01C3NV-50mg |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 50mg |

$315.00 | 2023-12-22 | |

| 1PlusChem | 1P01C3NV-250mg |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 250mg |

$621.00 | 2023-12-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072492-1g |

2-Cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 1g |

¥4494.0 | 2023-04-10 | |

| Enamine | EN300-254508-5.0g |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 5.0g |

$2650.0 | 2024-06-19 | |

| Enamine | EN300-254508-10.0g |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one |

1343451-26-2 | 95% | 10.0g |

$3929.0 | 2024-06-19 |

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1343451-26-2 (2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1343451-26-2)2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-4-one

清らかである:99%

はかる:1g

価格 ($):590.0